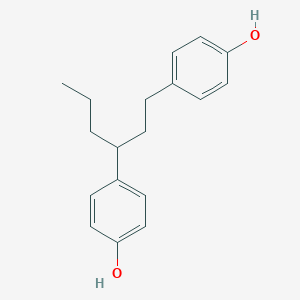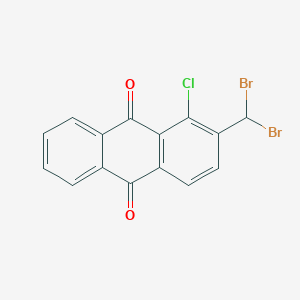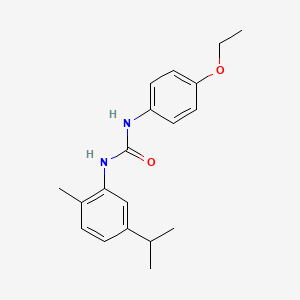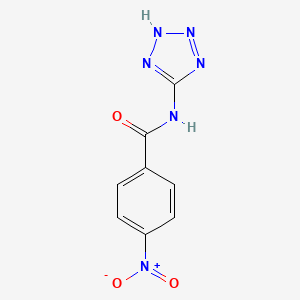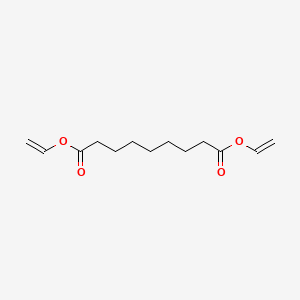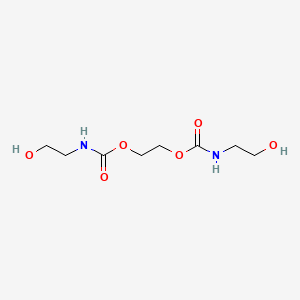
2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C8H16N2O6 and a molecular weight of 236.22 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate typically involves the reaction of ethylene glycol with carbamic acid derivatives. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler carbamate derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler carbamates .
Applications De Recherche Scientifique
2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl N-(2-hydroxyethyl)carbamate
- Carbamic acid, (2-hydroxyethyl)-, ethylene ester
Uniqueness
Compared to similar compounds, 2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate has unique properties due to the presence of both hydroxyl and carbamate groups.
Propriétés
Numéro CAS |
6298-92-6 |
|---|---|
Formule moléculaire |
C8H16N2O6 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C8H16N2O6/c11-3-1-9-7(13)15-5-6-16-8(14)10-2-4-12/h11-12H,1-6H2,(H,9,13)(H,10,14) |
Clé InChI |
XVNJZBBANJFHDO-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NC(=O)OCCOC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2-(2-Nitrophenyl)ethyl]butan-1-amine](/img/structure/B14733473.png)



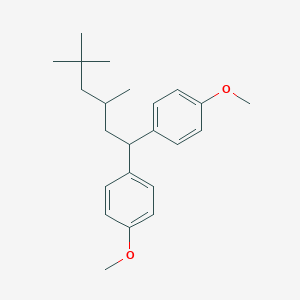
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)
